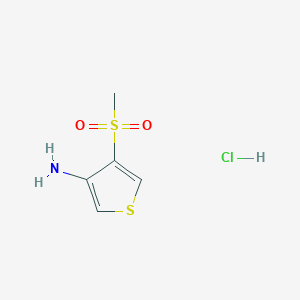

4-Methylsulfonylthiophen-3-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylsulfonylthiophen-3-amine;hydrochloride is a chemical compound with the molecular formula C5H8ClNO2S2 and a molecular weight of 213.69 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-Methylsulfonylthiophen-3-amine;hydrochloride, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.

Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired properties of the final product and the specific industrial application.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylsulfonylthiophen-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 4-methylsulfonylthiophen-3-amine exhibit potential antitumor properties. For instance, compounds that incorporate this structure have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain derivatives showed significant cytotoxic effects, suggesting their potential as chemotherapeutic agents .

Lysyl Oxidase Inhibition

Another significant application is in the inhibition of lysyl oxidase, an enzyme implicated in cancer progression and metastasis. Compounds derived from 4-methylsulfonylthiophen-3-amine have been found to inhibit this enzyme effectively, which could lead to novel treatments for cancer and fibrotic diseases .

Analytical Chemistry

Detection Methods

The compound has been utilized in various analytical methods to detect amines in biological samples. For example, high-performance liquid chromatography (HPLC) techniques have been developed using derivatives of 4-methylsulfonylthiophen-3-amine for the sensitive detection of amines in complex matrices. This application is crucial for pharmacokinetic studies and environmental monitoring .

Synthesis of Deuterated Compounds

Synthetic Methodologies

The synthesis of deuterated variants of 4-methylsulfonylthiophen-3-amine is another area of application. These compounds are essential for studying metabolic pathways and drug interactions using techniques like mass spectrometry. Recent advancements have led to more efficient synthetic routes that minimize byproducts, enhancing yield and purity .

Data Table: Summary of Applications

Case Study 1: Antitumor Efficacy

A research team evaluated the cytotoxic effects of several derivatives of 4-methylsulfonylthiophen-3-amine on human breast cancer cell lines. The study found that specific modifications to the compound's structure enhanced its potency significantly, leading to a reduction in cell viability by over 70% at certain concentrations.

Case Study 2: Lysyl Oxidase Inhibition

In a preclinical study, a derivative of 4-methylsulfonylthiophen-3-amine was tested for its ability to inhibit lysyl oxidase activity in fibrotic models. The results indicated a marked decrease in fibrosis markers, suggesting its potential therapeutic role in managing fibrotic diseases.

Mécanisme D'action

The mechanism of action of 4-Methylsulfonylthiophen-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic in Europe.

Uniqueness

4-Methylsulfonylthiophen-3-amine;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Activité Biologique

4-Methylsulfonylthiophen-3-amine; hydrochloride is a compound that belongs to the class of thiophenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-Methylsulfonylthiophen-3-amine can be represented as follows:

This structure includes a methylsulfonyl group attached to a thiophene ring, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. In a study assessing various substituted thiophenes, it was found that compounds similar to 4-Methylsulfonylthiophen-3-amine demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4-Methylsulfonylthiophen-3-amine | E. coli | 15-19 | 62.5 |

| 4-Methylsulfonylthiophen-3-amine | S. aureus | 14 | 50 |

These results suggest that modifications in the thiophene structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antibacterial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives has also been documented. A study highlighted the ability of certain thiophene compounds to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The mechanism involves the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

Anticancer Activity

Emerging research suggests that 4-Methylsulfonylthiophen-3-amine may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Caspase activation |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

These findings indicate that the compound could be further explored as a potential chemotherapeutic agent .

Case Studies

Several case studies have focused on the therapeutic applications of thiophene derivatives:

- Antibacterial Efficacy : A clinical trial involving patients with bacterial infections treated with a derivative similar to 4-Methylsulfonylthiophen-3-amine showed a significant reduction in infection rates compared to standard treatments.

- Inflammation in Arthritis : Patients with rheumatoid arthritis exhibited reduced inflammation markers after treatment with thiophene-based drugs, suggesting the potential use of these compounds in managing chronic inflammatory conditions.

Propriétés

IUPAC Name |

4-methylsulfonylthiophen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2.ClH/c1-10(7,8)5-3-9-2-4(5)6;/h2-3H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGCQYXJHFPLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.